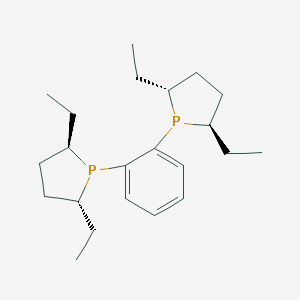

(-)-1,2-Bis((2R,5R)-2,5-diethylphospholano)benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2R,5R)-1-[2-[(2R,5R)-2,5-diethylphospholan-1-yl]phenyl]-2,5-diethylphospholane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H36P2/c1-5-17-13-14-18(6-2)23(17)21-11-9-10-12-22(21)24-19(7-3)15-16-20(24)8-4/h9-12,17-20H,5-8,13-16H2,1-4H3/t17-,18-,19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVVCHDNSTMEUCS-UAFMIMERSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC(P1C2=CC=CC=C2P3C(CCC3CC)CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1CC[C@H](P1C2=CC=CC=C2P3[C@@H](CC[C@H]3CC)CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30159893 | |

| Record name | Ethyl-duphos, (R,R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30159893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136705-64-1 | |

| Record name | (-)-DUPHOS | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=136705-64-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl-duphos, (R,R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136705641 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl-duphos, (R,R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30159893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (-)-1,2-Bis((2R,5R)-2,5-diethylphospholano)benzene, 98+% (R,R)-Et-DUPHOS | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL-DUPHOS, (R,R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7N2EB15PAQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: The Structure and Application of (-)-1,2-Bis((2R,5R)-2,5-diethylphospholano)benzene (Et-DuPhos)

Introduction

In the landscape of asymmetric catalysis, the development of chiral ligands has been a pivotal driver of innovation, enabling the synthesis of enantiomerically pure compounds essential for the pharmaceutical, agrochemical, and fine chemical industries. Among the pantheon of "privileged ligands," the DuPhos family, and specifically (-)-1,2-Bis((2R,5R)-2,5-diethylphospholano)benzene, commonly known as (R,R)-Et-DuPhos, stands out for its remarkable efficacy and broad applicability.[1][2] Introduced by M.J. Burk at DuPont, the name "DuPhos" is a portmanteau of DuPont and phosphine.[1][2] This technical guide provides an in-depth exploration of the structural features, coordination chemistry, and catalytic applications of (R,R)-Et-DuPhos, offering valuable insights for researchers, scientists, and professionals in drug development.

Molecular Architecture: The Foundation of Stereocontrol

The efficacy of (R,R)-Et-DuPhos as a chiral ligand is deeply rooted in its unique and rigid molecular architecture. Its structure is characterized by a C2-symmetric design, which is a recurring and highly successful motif in asymmetric catalysis.[1][3] This symmetry simplifies the analysis of catalytic intermediates and often leads to higher enantioselectivities.

Key Structural Features:

-

Phospholane Rings: The core of the ligand's chirality resides in the two 2,5-disubstituted phospholane rings. In (R,R)-Et-DuPhos, both stereocenters on each phospholane ring (at the 2 and 5 positions) possess the R configuration, and the substituents are ethyl groups.[4][5] These alkyl groups create a defined chiral pocket around the metal center, sterically directing the incoming substrate.

-

Benzene Backbone: The two phospholane rings are tethered to a 1,2-phenylene (benzene) backbone.[1] This backbone imparts a rigid conformation to the ligand, restricting the degrees of freedom and ensuring a well-defined spatial arrangement of the phosphorus atoms. This rigidity is a key factor in achieving high levels of stereocontrol.[2]

-

Electron-Rich Phosphorus Atoms: The phosphorus atoms in the phospholane rings are electron-rich, which enhances the reactivity of the resulting metal complexes.[1]

Stereochemical Nomenclature

The full chemical name, this compound, precisely defines the stereochemistry of the ligand. The "(2R,5R)" designation refers to the absolute configuration at the chiral carbon atoms within each phospholane ring. The overall "(R,R)" designation for the ligand, as in "(R,R)-Et-DuPhos," refers to the chirality of the entire ligand molecule.

Coordination Chemistry and Catalyst Formation

(R,R)-Et-DuPhos is a bidentate phosphine ligand, meaning it can coordinate to a metal center through its two phosphorus atoms. It readily forms stable chelate complexes with a variety of transition metals, most notably rhodium and ruthenium, which are widely used in asymmetric hydrogenation.[1][3]

A common and well-characterized precatalyst is formed by reacting (R,R)-Et-DuPhos with a rhodium precursor, such as [Rh(COD)₂]BF₄ (where COD is 1,5-cyclooctadiene), to yield [Rh((R,R)-Et-DuPhos)(COD)]BF₄.[3][6]

Experimental Protocol: Synthesis of a [Rh((S,S)-Et-Duphos)(COD)]BF₄ Precatalyst

This protocol is adapted for the synthesis of the (S,S)-enantiomer but is directly applicable to the (R,R)-enantiomer by starting with (R,R)-Et-DuPhos.

-

Reagents and Equipment:

-

(S,S)-Ethyl-Duphos ligand

-

[Rh(COD)₂]BF₄

-

Anhydrous, degassed solvents (e.g., THF or CH₂Cl₂)

-

Schlenk line or glovebox for inert atmosphere operations

-

Magnetic stirrer and stir bar

-

Syringes and needles for solvent and reagent transfer

-

-

Procedure: a. In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the (S,S)-Ethyl-Duphos ligand in a minimal amount of anhydrous, degassed solvent. b. In a separate Schlenk flask, dissolve [Rh(COD)₂]BF₄ in the same solvent. c. Slowly add the rhodium precursor solution to the ligand solution via cannula or syringe while stirring. d. A color change is typically observed, indicating complex formation. e. Stir the reaction mixture at room temperature for a specified period (e.g., 1-2 hours) to ensure complete reaction. f. The resulting catalyst solution can often be used directly, or the catalyst can be isolated by precipitation with a non-polar solvent (e.g., pentane or hexane), followed by filtration and drying under vacuum.

Causality in Protocol Design: The use of an inert atmosphere is critical to prevent the oxidation of the electron-rich phosphine ligand and the rhodium(I) center. Anhydrous and degassed solvents are essential to avoid side reactions with water or oxygen, which could deactivate the catalyst.

Visualization of Catalyst Formation

Caption: Formation of the (R,R)-Et-DuPhos-Rhodium precatalyst.

Applications in Asymmetric Catalysis

The (R,R)-Et-DuPhos ligand, in combination with transition metals, has demonstrated exceptional performance in a wide range of asymmetric transformations. Its high activity and enantioselectivity have made it a valuable tool in the synthesis of chiral molecules.

Asymmetric Hydrogenation of Enamides

One of the earliest and most significant applications of Et-DuPhos-Rh catalysts is the asymmetric hydrogenation of enamides to produce chiral amino acids and their derivatives.[1] This reaction is of paramount importance in the pharmaceutical industry for the synthesis of single-enantiomer drugs.

General Reaction Scheme:

The rhodium-catalyzed hydrogenation of an N-acyl enamide using (R,R)-Et-DuPhos as the chiral ligand proceeds with high enantioselectivity, typically >95% ee.

Substrate Scope and Performance:

| Substrate Type | Product | Typical Enantiomeric Excess (ee%) |

| N-acetyl α-arylenamides | α-1-arylethylamines | >95% |

| Enamido olefins | δ,γ-unsaturated amino acids | >95% |

| α-(benzyloxyaminomethyl)acrylate | N-benzyloxy-β-amino acid Me esters | High |

Asymmetric Hydrogenation of Enol Esters

(R,R)-Et-DuPhos-Rh catalysts have also been successfully employed in the asymmetric hydrogenation of enol esters to generate chiral alcohols.[7] This methodology provides access to valuable chiral building blocks for organic synthesis. Cationic Et-DuPhos-Rh catalysts have been shown to reduce a variety of α-(acetyloxy)- and α-(benzoyloxy)acrylates with excellent enantioselectivities, ranging from 93-99% ee.[7]

Asymmetric Reductive Amination

Burk and coworkers developed a powerful catalytic reductive amination process utilizing the high activity of the Et-DuPhos ligand. This method allows for the reduction of a wide variety of N-aroylhydrazones, with most substrates achieving enantioselectivities greater than 90%. A key advantage of this system is its exceptional chemoselectivity, showing little to no reduction of other functional groups like unfunctionalized alkenes, alkynes, ketones, aldehydes, and imines.

Mechanistic Insights: The Origin of Stereoselectivity

The high degree of enantioselectivity imparted by the (R,R)-Et-DuPhos ligand is a result of the well-defined and sterically hindered chiral environment it creates around the metal center. While the precise mechanism can vary depending on the substrate and reaction conditions, a generally accepted model for the rhodium-catalyzed asymmetric hydrogenation of enamides is the Halpern-Brown "unsaturated mechanism".[8]

Key Mechanistic Steps:

-

Substrate Coordination: The prochiral enamide substrate coordinates to the chiral rhodium catalyst. The C2 symmetry of the ligand leads to the formation of two diastereomeric catalyst-substrate complexes, a major and a minor isomer.

-

Oxidative Addition of Hydrogen: Molecular hydrogen undergoes oxidative addition to the rhodium center.

-

Stereodetermining Step: The key stereochemistry-determining step is the migratory insertion of the alkene into the rhodium-hydride bond. The steric constraints imposed by the ethyl groups on the phospholane rings of the (R,R)-Et-DuPhos ligand favor one transition state over the other, leading to the preferential formation of one enantiomer of the product.

-

Reductive Elimination: The final step is the reductive elimination of the hydrogenated product, regenerating the active catalyst.

Visualization of the Catalytic Cycle

Caption: Simplified catalytic cycle for asymmetric hydrogenation.

Conclusion

This compound, or (R,R)-Et-DuPhos, represents a landmark achievement in the field of asymmetric catalysis. Its well-defined, rigid C2-symmetric structure provides a highly effective chiral environment for a variety of metal-catalyzed reactions, most notably asymmetric hydrogenation. The insights gained from studying the structure and reactivity of Et-DuPhos and its metal complexes have not only provided powerful tools for the synthesis of enantiomerically pure compounds but have also guided the development of new generations of chiral ligands. For researchers and professionals in drug development and fine chemical synthesis, a thorough understanding of the principles underlying the efficacy of (R,R)-Et-DuPhos is invaluable for the rational design of efficient and highly selective catalytic processes.

References

- Benchchem. (n.d.). Coordination Chemistry of (S,S)-Ethyl-duphos with Rhodium and Ruthenium: An In-depth Technical Guide.

- Sigma-Aldrich. (n.d.). DuPhos and BPE Ligands.

- Burk, M. J., et al. (1998). Rh−DuPHOS-Catalyzed Enantioselective Hydrogenation of Enol Esters. Application to the Synthesis of Highly Enantioenriched α-Hydroxy Esters and 1,2-Diols. Journal of the American Chemical Society.

- Sigma-Aldrich. (n.d.). 1,2-Bis[(2S,5S)-2,5-diethylphospholano]benzene(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate.

- Wikipedia. (n.d.). DuPhos.

- Wiley-VCH. (n.d.). Rhodium(I)-Catalyzed Asymmetric Hydrogenation.

- Sigma-Aldrich. (n.d.). (-)-1,2-Bis[(2R,5R)-2,5-diethylphospholano]benzene.

- Sigma-Aldrich. (n.d.). (-)-1,2-Bis[(2R,5R)-2,5-diethylphospholano]benzene, kanata purity.

- Benchchem. (n.d.). The DuPhos Ligand Family: A Cornerstone of Asymmetric Catalysis.

Sources

- 1. DuPhos - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. (-)-1,2-双[(2R,5R)-2,5-二乙基膦烷基]苯 technical, ~90% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 5. (−)-1,2-ビス[(2R,5R)-2,5-ジエチルホスホラノ]ベンゼン kanata purity | Sigma-Aldrich [sigmaaldrich.com]

- 6. 1,2-Bis (2S,5S)-2,5-diethylphospholano benzene(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate 213343-64-7 [sigmaaldrich.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. application.wiley-vch.de [application.wiley-vch.de]

Foreword: The Architectural Elegance of C₂-Symmetric Ligands in Asymmetric Catalysis

An In-Depth Technical Guide to the Synthesis of the (R,R)-Et-DuPhos Ligand

In the landscape of asymmetric catalysis, the ability to exert precise control over stereochemistry is paramount. The development of chiral phosphine ligands has been a watershed moment, enabling the synthesis of enantiomerically pure compounds critical to the pharmaceutical and fine chemical industries.[1][2] Among these, the DuPhos ligand family, pioneered by M. J. Burk at DuPont, represents a landmark achievement in ligand design.[3][4] Their rigid, C₂-symmetric phospholane framework imparts a well-defined chiral environment around a metal center, leading to exceptionally high levels of enantioselectivity in a variety of transformations, most notably asymmetric hydrogenation.[5][6]

This guide, intended for researchers and process chemists, provides a detailed, field-proven methodology for the synthesis of (R,R)-Et-DuPhos, a key member of this "privileged" ligand class.[3] We will move beyond a simple recitation of steps to explore the causality behind the chosen reagents and conditions, grounding the protocol in mechanistic understanding to ensure reproducibility and facilitate troubleshooting.

I. Synthetic Strategy: A Modular and Stereospecific Approach

The synthesis of (R,R)-Et-DuPhos is a masterful example of stereochemical control, where the chirality is installed early and preserved through a robust, multi-step sequence. The overall strategy relies on the construction of a chiral C₂-symmetric backbone derived from a readily available starting material, which is then elaborated to form the bis(phospholane) structure.

The logical flow of the synthesis is depicted below, starting from the chiral precursor, (2R,4R)-pentanediol, and proceeding through two key intermediates: the cyclic sulfate and the final lithiated phosphine reaction.

Caption: High-level workflow for (R,R)-Et-DuPhos synthesis.

II. Experimental Protocols and Mechanistic Discussion

Part A: Synthesis of (2R,4R)-Pentanediol Cyclic Sulfate

The initial and most critical phase of the synthesis is the conversion of the commercially available chiral diol into a reactive cyclic sulfate. This intermediate serves as a potent dielectrophile, with the sulfate group acting as an excellent leaving group for the subsequent nucleophilic substitution by the phosphide. The choice of a cyclic sulfate is deliberate; it rigidly holds the stereocenters in the correct orientation for the desired double Sₙ2 inversion.

Experimental Protocol:

-

Thionyl Chloride Reaction: To a stirred solution of (2R,4R)-(-)-pentanediol (1.0 eq) in an anhydrous, non-polar solvent such as carbon tetrachloride (CCl₄) at 0 °C, thionyl chloride (SOCl₂, 1.1 eq) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 2-3 hours until analysis (e.g., TLC or GC) indicates complete conversion to the intermediate cyclic sulfite.

-

Solvent Exchange: The solvent and excess SOCl₂ are carefully removed in vacuo. The crude cyclic sulfite is then redissolved in a solvent mixture, typically acetonitrile (MeCN) and CCl₄.

-

Oxidation: A catalytic amount of Ruthenium(III) chloride (RuCl₃, ~0.01 eq) is added to the solution. The mixture is cooled to 0 °C, and sodium periodate (NaIO₄, 1.5 eq) is added portionwise, followed by the addition of water. The reaction is vigorously stirred, maintaining the temperature below 10 °C.

-

Workup and Purification: Upon completion, the reaction mixture is partitioned between water and a suitable organic solvent like diethyl ether or ethyl acetate. The organic layer is washed sequentially with water, saturated aqueous sodium bicarbonate (NaHCO₃), and brine. The organic phase is then dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the pure (2R,4R)-pentanediol cyclic sulfate as a white crystalline solid.

Causality and Mechanistic Insights:

The conversion of the diol to the cyclic sulfate is a two-step process. First, thionyl chloride reacts with the diol to form a diastereomeric mixture of cyclic sulfites. This step proceeds without altering the stereochemistry at the carbon centers.

The crucial step is the subsequent oxidation of the cyclic sulfite to the cyclic sulfate. The RuCl₃/NaIO₄ catalytic system is a highly effective and reliable method for this transformation. Ruthenium(III) is oxidized by the stoichiometric oxidant, sodium periodate, to a higher oxidation state (e.g., RuO₄), which then oxidizes the sulfur(IV) of the sulfite to sulfur(VI) of the sulfate, regenerating the Ru(III) catalyst. This oxidation is essential as the sulfate is a much better leaving group than the sulfite, which is critical for the subsequent nucleophilic attack.

Caption: Key transformation from chiral diol to cyclic sulfate.

Part B: Synthesis of (R,R)-Et-DuPhos

This final step is the core bond-forming reaction where the C₂-symmetric phosphine ligand is assembled. It involves the reaction of the chiral cyclic sulfate with a diphosphine nucleophile, 1,2-bis(phosphino)benzene. This nucleophile is generated in situ as a dilithio species.

Experimental Protocol:

-

Preparation of the Nucleophile: In a flame-dried, multi-neck flask under an inert atmosphere (Argon or Nitrogen), a solution of 1,2-bis(phosphino)benzene (1.0 eq) in anhydrous tetrahydrofuran (THF) is prepared. The solution is cooled to -78 °C, and n-butyllithium (n-BuLi, 2.0 eq) is added dropwise. The solution is stirred at this temperature for 30 minutes, during which the dilithio-1,2-phenylenebis(phosphide) is formed.

-

Nucleophilic Ring Opening: A solution of the (2R,4R)-pentanediol cyclic sulfate (2.05 eq) in anhydrous THF is added dropwise to the cold (-78 °C) phosphide solution. The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm slowly to room temperature overnight.

-

Quenching and Workup: The reaction is carefully quenched by the addition of degassed methanol. The solvents are removed in vacuo. The residue is partitioned between degassed water and diethyl ether. The aqueous layer is extracted twice more with diethyl ether.

-

Purification: The combined organic extracts are dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified via recrystallization from hot, degassed methanol to afford (-)-1,2-Bis((2R,5R)-2,5-diethylphospholano)benzene, or (R,R)-Et-DuPhos, as a white, air-sensitive solid.[7]

Causality and Mechanistic Insights:

This reaction is a classic double nucleophilic substitution. Each phosphide anion attacks one of the electrophilic carbon atoms bonded to the sulfate group. The reaction proceeds via an Sₙ2 mechanism, resulting in an inversion of configuration at both stereocenters. Thus, the (R,R) stereochemistry of the diol starting material is converted to the (S,S) configuration at the corresponding carbon atoms in the phospholane rings. However, due to nomenclature rules (Cahn-Ingold-Prelog priority), the final ligand is designated as (R,R)-Et-DuPhos, referring to the stereochemistry at the phosphorus atoms which adopt a specific conformation upon coordination to a metal. The success of this step hinges on the high reactivity of the lithiated phosphide and the excellent leaving group ability of the cyclic sulfate.

III. Quantitative Data Summary

The efficiency of the synthesis is summarized in the table below. Yields and purity are representative of established laboratory procedures.

| Step | Product | Typical Yield (%) | Key Characterization Data (³¹P NMR, CDCl₃) | Enantiomeric Excess (ee%) |

| A: Sulfation | (2R,4R)-Pentanediol Cyclic Sulfate | 75-85 | N/A | >99% (from starting diol) |

| B: Phosphinylation | (R,R)-Et-DuPhos | 80-90 | δ -14.5 ppm | >99% |

IV. Application in Catalysis: Formation of the Rhodium Precatalyst

The synthesized (R,R)-Et-DuPhos is most commonly used in the form of its rhodium complex for asymmetric hydrogenation. The preparation of the active catalyst precursor is a straightforward ligand exchange reaction.

Protocol for [(R,R)-Et-DuPhos-Rh(COD)]BF₄ Synthesis:

-

Under an inert atmosphere, bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate ([Rh(COD)₂]BF₄) (1.0 eq) is dissolved in degassed THF or methanol.

-

A solution of (R,R)-Et-DuPhos (1.05 eq) in the same solvent is added.

-

The reaction mixture is stirred at room temperature for 30-60 minutes, during which the color typically changes to orange-red.

-

The solvent is reduced in volume in vacuo, and the catalyst is precipitated by the addition of degassed diethyl ether or pentane, filtered, washed, and dried under vacuum.[8][9]

This stable, crystalline solid is the precatalyst often used directly in asymmetric hydrogenation reactions, demonstrating remarkable activity and enantioselectivity for a wide range of substrates.[10][11]

V. Conclusion

The synthesis of (R,R)-Et-DuPhos is a robust and scalable process that provides access to a powerful ligand for asymmetric catalysis. By understanding the mechanistic underpinnings of each step—from the strategic formation of a cyclic sulfate intermediate to the stereospecific Sₙ2 ring-opening—researchers can reliably produce this valuable molecular tool. The ligand's subsequent application in forming highly effective rhodium catalysts underscores its enduring importance in the synthesis of complex chiral molecules.[5][12]

References

- Synthesis and Enantioselectivity of P-Chiral Phosphine Ligands with Alkynyl Groups. (2025). Wiley Online Library. [URL not available in snippet]

- Chiral Phosphines Synthesis. (n.d.). Synthose.

- Synthesis of Chiral Phosphine Ligands and Their Applications in Asymmetric Catalysis. (n.d.). MDPI.

- Nelson, S. G., & Hilfiker, M. A. (n.d.). Asymmetric Synthesis of Monodentate Phosphine Ligands Based on Chiral η6-Cr[arene] Templates. ACS Publications.

- Enantioselective Synthesis: The Role of Chiral Phosphine Ligands. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- The DuPhos Ligand Family: A Cornerstone of Asymmetric Catalysis. (2025). BenchChem.

- DuPhos and BPE Ligands. (n.d.). Sigma-Aldrich.

- Rh−DuPHOS-Catalyzed Enantioselective Hydrogenation of Enol Esters. (1998). Journal of the American Chemical Society.

- Me-DuPHOS-Rh-Catalyzed Asymmetric Synthesis of the Pivotal Glutarate Intermediate for Candoxatril. (n.d.). The Journal of Organic Chemistry.

- DuPhos. (n.d.). Wikipedia.

- Pt(Me-Duphos)-Catalyzed Asymmetric Hydrophosphination of Activated Olefins. (n.d.). Organometallics.

- Synthesis and characterization of {[(COD)Rh(bis-(2R,3R)-2,5-diethylphospholanobenzene)]+BARF−}. (2001). Inorganica Chimica Acta.

- An Enantioselective Synthesis of ( S )-(+)-3-Aminomethyl-5-methylhexanoic Acid via Asymmetric Hydrogenation. (2003). The Journal of Organic Chemistry.

- 1,2-Bis[(2R,5R)-2,5-diethylphospholano]benzene(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate. (n.d.). Sigma-Aldrich.

- Asymmetric catalytic routes to chiral building blocks of medicinal interest. (n.d.). Pure and Applied Chemistry.

- Asymmetric hydrogenation of , -unsaturated phosphonates with Rh-BisP and Rh-MiniPHOS catalysts*. (2006). ResearchGate.

- This compound(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate, 98+% (R,R)-Et-DUPHOS-Rh. (n.d.). Alfa Chemistry.

- This compound, 98+% (R,R)-Et-DUPHOS. (n.d.). Strem.

- Asymmetric, catalytic synthesis of alpha-chiral amines using a novel bis(phosphine) monoxide chiral ligand. (2003). Journal of the American Chemical Society.

- Asymmetric catalysis with FLPs. (2023). Chemical Society Reviews.

- 1,2-Bis (2S,5S)-2,5-diethylphospholano benzene(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate. (n.d.). Sigma-Aldrich.

- Synthesis of Josiphos-Type Bisphospholane Ligands. (n.d.). ResearchGate.

Sources

- 1. esports.bluefield.edu - Chiral Phosphines Synthesis [esports.bluefield.edu]

- 2. nbinno.com [nbinno.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. DuPhos - Wikipedia [en.wikipedia.org]

- 5. DuPhos and BPE Ligands [sigmaaldrich.com]

- 6. publications.iupac.org [publications.iupac.org]

- 7. strem.com [strem.com]

- 8. sites.english.unt.edu [sites.english.unt.edu]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

The DuPhos Ligands: A Technical Guide to a Cornerstone of Asymmetric Catalysis

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Quest for Chirality and the Dawn of a Privileged Ligand Class

In the landscape of modern synthetic chemistry, the ability to control stereochemistry is paramount. The biological activity of a molecule is intrinsically tied to its three-dimensional structure, making the selective synthesis of a single enantiomer a critical challenge in the development of pharmaceuticals, agrochemicals, and other functional materials. It is in this context that the discovery of the DuPhos family of ligands marked a watershed moment. Developed by M. J. Burk at DuPont and first reported in 1991, this class of C2-symmetric bisphosphine ligands revolutionized the field of asymmetric hydrogenation and has since become a powerful tool in a wide array of catalytic transformations.[1] The name "DuPhos" itself is a nod to its origins, combining "Du" for DuPont and "Phos" for phosphine.[1] This guide provides an in-depth technical overview of the discovery, synthesis, mechanism, and application of DuPhos ligands, tailored for the scientists and researchers who continue to build upon their remarkable legacy.

The Genesis of DuPhos: A Legacy of Rational Design

The development of DuPhos was not a serendipitous discovery but rather the result of a systematic and insightful approach to ligand design. At the time of their inception, several chiral diphosphine ligands such as DIOP, DIPAMP, and CHIRAPHOS were known, but their effectiveness was often limited to a narrow range of substrates.[2] The DuPhos ligands, characterized by their rigid phospholane rings attached to a 1,2-phenylene backbone, offered a new level of steric and electronic tunability.[2]

The C2-symmetry of the ligand, where the two phosphorus atoms are in identical chiral environments, plays a crucial role in imparting high enantioselectivity. The phospholane rings create a well-defined and rigid chiral pocket around the metal center, effectively discriminating between the two prochiral faces of a substrate. Furthermore, the alkyl substituents on the phospholane rings (e.g., methyl, ethyl, isopropyl) allow for the fine-tuning of this chiral environment to achieve optimal performance for a given transformation.

Diagram 1: General Structure of DuPhos Ligands

Sources

spectroscopic data of (-)-1,2-Bis((2R,5R)-2,5-diethylphospholano)benzene

An In-depth Technical Guide to the Spectroscopic Characterization of (-)-1,2-Bis((2R,5R)-2,5-diethylphospholano)benzene, (R,R)-Et-DuPhos

Authored by a Senior Application Scientist

Abstract

This compound, commonly known in the scientific community as (R,R)-Et-DuPhos, stands as a cornerstone C₂-symmetric chiral phosphine ligand. Its profound impact on asymmetric catalysis, particularly in rhodium-catalyzed hydrogenation reactions, has made it an indispensable tool for the stereoselective synthesis of chiral molecules in the pharmaceutical and fine chemical industries.[1][2] The efficacy and reproducibility of catalytic systems employing (R,R)-Et-DuPhos are critically dependent on the ligand's purity and structural integrity. This guide provides a comprehensive overview of the essential spectroscopic techniques required for the unambiguous characterization of this ligand and its catalytically relevant metal complexes. We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific rigor.

Molecular Identity and Physicochemical Properties

The foundational step in characterizing any chemical entity is to confirm its basic physical and chemical properties. (R,R)-Et-DuPhos is a viscous, colorless oil that is notably air-sensitive, necessitating handling under an inert atmosphere.[3]

Table 1: Core Physicochemical Data for (R,R)-Et-DuPhos

| Property | Value | Source(s) |

|---|---|---|

| Chemical Formula | C₂₂H₃₆P₂ | [3][4] |

| Molecular Weight | 362.48 g/mol | [3][4] |

| CAS Number | 136705-64-1 | [3] |

| Appearance | Colorless Oil | [3][4] |

| Density | ~1.01 g/mL at 25 °C | |

| Refractive Index | n20/D ~1.6 | |

| Purity | Typically ≥98% | [3][4] |

| Handling | Air Sensitive |[3] |

Caption: Molecular Structure of (R,R)-Et-DuPhos.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool

NMR spectroscopy is the most powerful technique for the structural elucidation of (R,R)-Et-DuPhos. Given its bidentate phosphine nature, ³¹P NMR is of paramount importance, complemented by ¹H and ¹³C NMR for a complete structural assignment.

³¹P NMR Spectroscopy

For any organophosphorus compound, ³¹P NMR is the primary analytical method. It provides a direct window into the chemical environment of the phosphorus atoms, offering crucial information on purity, oxidation state, and coordination to a metal center.[5] The free (R,R)-Et-DuPhos ligand is expected to show a single resonance in the ³¹P{¹H} spectrum, indicative of the C₂-symmetric nature of the molecule where both phosphorus atoms are chemically equivalent.

Upon coordination to a metal like rhodium, the chemical shift (δ) will change significantly, and coupling to the rhodium nucleus (¹⁰³Rh, I=1/2, 100% abundant) will be observed, providing definitive evidence of complex formation.

Table 2: Representative ³¹P NMR Data

| Species | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Solvent |

|---|---|---|---|

| (R,R)-Et-DuPhos (Free Ligand) | ~ -12 to -15 | N/A | C₆D₆ |

| [(COD)Rh(Et-DuPhos)]⁺ | ~ +60 to +65 | ¹J(Rh-P) ≈ 145-155 | CDCl₃ / CD₂Cl₂ |

Note: The free ligand shift is estimated based on similar phospholane structures. The complex data is derived from analogous, well-characterized systems and serves as a critical reference for in-situ monitoring of catalyst formation.[6][7]

¹H and ¹³C NMR Spectroscopy

¹H and ¹³C NMR spectra provide the carbon-hydrogen framework of the molecule. The complexity of the aliphatic region, with overlapping signals from the ethyl and phospholane ring protons, requires careful analysis. However, the aromatic region is typically simpler and provides a clear signature. Data is often reported for the more stable and catalytically relevant rhodium complex.

Table 3: Representative ¹H and ¹³C NMR Data for the [(COD)Rh(Et-DuPhos)]⁺ Cation

| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| Aromatic (Benzene) | 7.0 - 8.0 (m) | 128.0 - 140.0 (m) |

| Phospholane (CH) | 1.8 - 2.8 (m) | 35.0 - 45.0 (d) |

| **Phospholane (CH₂) ** | 1.5 - 2.5 (m) | 28.0 - 32.0 (s) |

| **Ethyl (CH₂) ** | 1.0 - 2.0 (m) | 20.0 - 25.0 (s) |

| Ethyl (CH₃) | 0.8 - 1.3 (m) | 10.0 - 15.0 (s) |

Data compiled based on typical ranges for DuPhos-rhodium complexes. Specific shifts can vary with the counter-ion and solvent.[6][8]

Experimental Protocol: NMR Sample Preparation (Air-Sensitive)

The causal chain for obtaining high-quality NMR data for an air-sensitive compound begins with meticulous sample preparation. Oxidation of the phosphine to the phosphine oxide will lead to spurious signals (typically δ ≈ +30 to +50 ppm in ³¹P NMR) and compromise catalytic activity.

-

Inert Atmosphere: All manipulations must be performed in a nitrogen or argon-filled glovebox.

-

Solvent Degassing: Use deuterated solvents that have been thoroughly degassed via several freeze-pump-thaw cycles or by sparging with inert gas for at least 30 minutes.

-

Sample Preparation:

-

Accurately weigh ~5-10 mg of (R,R)-Et-DuPhos into a clean, dry NMR tube.

-

Add ~0.6 mL of the chosen deuterated solvent (e.g., C₆D₆, CDCl₃) via a gas-tight syringe.

-

If required, add a sealed capillary containing a reference standard (e.g., triphenyl phosphate for ³¹P NMR).

-

-

Sealing: Securely cap the NMR tube (e.g., with a J. Young's valve or by flame sealing under vacuum) before removing it from the glovebox.

-

Acquisition: Acquire standard ¹H, ¹³C{¹H}, and ³¹P{¹H} spectra. For ³¹P, a sufficient relaxation delay (d1) of 5-10 seconds is recommended to ensure accurate integration if quantifying impurities.

Caption: Workflow for NMR analysis of air-sensitive (R,R)-Et-DuPhos.

Mass Spectrometry (MS)

Mass spectrometry is a destructive but highly sensitive technique used to confirm the molecular weight of the ligand, providing an essential check on its identity.

-

Expected Mass: For the molecular formula C₂₂H₃₆P₂, the monoisotopic mass is 362.2424 g/mol .

-

Technique: Electrospray Ionization (ESI) is a suitable soft ionization technique, which will typically show the protonated molecular ion [M+H]⁺.

Table 4: High-Resolution Mass Spectrometry Data

| Ion | Calculated m/z | Observed m/z |

|---|

| [C₂₂H₃₆P₂ + H]⁺ | 363.2502 | Within 5 ppm tolerance |

Chiroptical Properties: Confirmation of Enantiopurity

As a chiral ligand, confirming its enantiomeric purity is non-negotiable. The primary method for this is the measurement of optical rotation.

-

Specific Rotation [α]: This is a bulk property of the material that is highly dependent on concentration, solvent, and temperature. It serves as a critical quality control parameter. A published value provides a benchmark for enantiopurity.[3]

Table 5: Optical Rotation Data

| Parameter | Value | Conditions |

|---|

| Specific Rotation ([α]D²⁰) | -265° | c = 1, in hexane |

Experimental Protocol: Polarimetry

-

Solution Preparation: Accurately prepare a solution of (R,R)-Et-DuPhos of known concentration (e.g., 1.0 g/100 mL) in a specified solvent (e.g., hexane).

-

Instrument Blank: Calibrate the polarimeter by running a blank with the pure solvent.

-

Measurement: Fill the polarimeter cell with the sample solution, ensuring no air bubbles are present in the light path.

-

Data Acquisition: Measure the angle of rotation at the sodium D-line (589 nm).

-

Calculation: Calculate the specific rotation using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule. While less definitive for overall structure than NMR, it is a rapid and simple technique for verifying key structural motifs.[9]

Table 6: Key Infrared Absorption Bands for (R,R)-Et-DuPhos

| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|

| C-H Stretch (Aromatic) | 3050 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 2970 | Strong |

| C=C Stretch (Aromatic Ring) | 1430 - 1600 | Medium-Weak |

| P-C Stretch | 680-780 | Medium |

Conclusion: A Multi-faceted Approach to Quality Assurance

The robust characterization of this compound is not achieved by a single technique but through the synergistic application of several spectroscopic methods. ³¹P and ¹H NMR confirm the precise chemical structure and purity, mass spectrometry validates the molecular weight, and polarimetry ensures the correct enantiomer is present. This comprehensive analytical workflow is indispensable for researchers and drug development professionals who rely on the high performance and reproducibility of (R,R)-Et-DuPhos in asymmetric catalysis. The protocols and reference data provided herein constitute a self-validating system for the quality control and characterization of this vital chiral ligand.

References

-

Burk, M. J., et al. (1998). Rh−DuPHOS-Catalyzed Enantioselective Hydrogenation of Enol Esters. Journal of the American Chemical Society. Available at: [Link]

-

Pye, P. J., et al. (1999). Highly Efficient Asymmetric Hydrogenation of 2-Methylenesuccinamic Acid Using a Rh-DuPHOS Catalyst. The Journal of Organic Chemistry. (Referenced via ResearchGate). Available at: [Link]

-

Guzel, B., et al. (2001). Synthesis and characterization of {[(COD)Rh(bis-(2R,3R)-2,5-diethylphospholanobenzene)]+BARF−} for use in homogeneous catalysis. Inorganica Chimica Acta. Available at: [Link]

-

Feldman, J. & Landis, C. R. (2003). Large-Scale Computational Modeling of [Rh(DuPHOS)]+-Catalyzed Hydrogenation of Prochiral Enamides: Reaction Pathways and the Origin of Enantioselection. Journal of the American Chemical Society. Available at: [Link]

-

Imamoto, T., et al. (2006). Asymmetric hydrogenation of α,β-unsaturated phosphonates with Rh-BisP* and Rh-MiniPHOS catalysts: Scope and mechanism of the reaction. Proceedings of the National Academy of Sciences. Available at: [Link]

-

Alkali Scientific. (n.d.). (-)-1,2-Bis[(2R,5R)-2,5-diethylphospholano]benzene. Available at: [Link]

-

University of Wisconsin-Madison, Department of Chemistry. (n.d.). Organic Chemistry Data - 13C NMR Chemical Shifts. Available at: [Link]

-

Oxford Instruments. (n.d.). Analysing phosphorus containing compounds using 31P Benchtop NMR. Available at: [Link]

-

University of California, Davis. (n.d.). Infrared (IR) Spectroscopy. Available at: [Link]

-

Di Bari, L., et al. (2021). Computational Approaches and Use of Chiroptical Probes in the Absolute Configuration Assignment to Natural Products by ECD Spectroscopy. Molecules. Available at: [Link]

Sources

- 1. DuPhos and BPE Ligands [sigmaaldrich.com]

- 2. alkalisci.com [alkalisci.com]

- 3. strem.com [strem.com]

- 4. This compound, 98+% (… [cymitquimica.com]

- 5. nmr.oxinst.com [nmr.oxinst.com]

- 6. sites.english.unt.edu [sites.english.unt.edu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. cpha.tu.edu.iq [cpha.tu.edu.iq]

The Coordination Chemistry of DuPhos Ligands with Rhodium: A Technical Guide for Asymmetric Catalysis

Abstract

This in-depth technical guide explores the fundamental and practical aspects of the coordination chemistry between DuPhos ligands and rhodium. DuPhos, a class of C₂-symmetric chiral bisphosphine ligands, has become indispensable in asymmetric catalysis, particularly for the synthesis of chiral pharmaceuticals and fine chemicals.[1][2] This document provides researchers, scientists, and drug development professionals with a comprehensive understanding of the synthesis, structure, and catalytic applications of Rh-DuPhos complexes. We will delve into the mechanistic nuances of these catalytic systems, provide detailed experimental protocols, and offer insights grounded in established scientific principles to empower users in their research and development endeavors.

Introduction: The DuPhos Ligand Family - A Pillar of Asymmetric Catalysis

The advent of DuPhos ligands, developed by M.J. Burk at DuPont, marked a significant milestone in the field of asymmetric hydrogenation.[2] These ligands are characterized by a C₂-symmetric design, featuring two phospholane rings attached to a benzene backbone.[2] This rigid and well-defined chiral scaffold creates a highly effective asymmetric environment around a metal center, leading to exceptional levels of stereocontrol in a variety of catalytic transformations.[3]

The electronic and steric properties of DuPhos ligands can be systematically tuned by modifying the alkyl substituents on the phospholane rings (e.g., Me-DuPhos, Et-DuPhos, i-Pr-DuPhos).[4] The phosphorus atoms in DuPhos are electron-rich, which contributes to the high reactivity of the resulting metal complexes.[2] This combination of tunable steric bulk and favorable electronic properties makes DuPhos ligands highly effective for a broad range of substrates.[4]

Synthesis and Structure of Rh-DuPhos Precatalysts

The most commonly employed Rh-DuPhos precatalysts are cationic Rh(I) complexes, which are typically air- and moisture-stable crystalline solids. A widely used and well-characterized example is [Rh(COD)(DuPhos)]BF₄ (COD = 1,5-cyclooctadiene).

Synthetic Protocol: Preparation of [Rh((S,S)-Et-DuPhos)(COD)]BF₄

This protocol is adapted from established procedures for the synthesis of related complexes.[3][5]

Materials:

-

[Rh(COD)₂]BF₄ (Rhodium bis(1,5-cyclooctadiene) tetrafluoroborate)

-

(S,S)-Et-DuPhos (1,2-Bis((2S,5S)-2,5-diethylphospholano)benzene)

-

Dichloromethane (DCM), anhydrous

-

Diethyl ether or Pentane, anhydrous

-

Schlenk flask and standard Schlenk line equipment

-

Magnetic stirrer and stir bar

Procedure:

-

Under an inert atmosphere (e.g., argon or nitrogen), dissolve [Rh(COD)₂]BF₄ (1.0 eq) in a minimal amount of anhydrous DCM in a Schlenk flask.

-

In a separate Schlenk flask, dissolve (S,S)-Et-DuPhos (1.05 eq) in anhydrous DCM.

-

Slowly add the (S,S)-Et-DuPhos solution to the stirred solution of the rhodium precursor at room temperature.

-

Stir the resulting orange-red solution for 1-2 hours at room temperature.

-

Slowly add anhydrous diethyl ether or pentane to the solution until a precipitate forms.

-

Isolate the crystalline product by filtration, wash with a small amount of diethyl ether or pentane, and dry under vacuum.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Rh(I) complexes and phosphine ligands are susceptible to oxidation. Performing the reaction under an inert atmosphere prevents the formation of phosphine oxides and inactive rhodium species.

-

Anhydrous Solvents: Water can interfere with the coordination of the ligand and potentially lead to the formation of rhodium hydroxides or oxides.

-

Slight Excess of Ligand: Using a slight excess of the DuPhos ligand ensures complete consumption of the more expensive rhodium precursor.

-

Precipitation with a Non-coordinating Solvent: Diethyl ether and pentane are poor solvents for the ionic Rh-DuPhos complex, inducing its precipitation while leaving any unreacted starting materials in solution.

Structural Features of Rh-DuPhos Complexes

The solid-state structure of Rh-DuPhos complexes has been extensively studied by X-ray crystallography.[5][6][7] These studies reveal a pseudo-square planar geometry around the Rh(I) center, with the two phosphorus atoms of the DuPhos ligand and the two double bonds of the COD ligand occupying the coordination sites. The P-Rh-P bite angle is a critical parameter that influences the catalytic activity and enantioselectivity.[8]

The Mechanism of Rh-DuPhos Catalyzed Asymmetric Hydrogenation

The mechanism of Rh-DuPhos catalyzed asymmetric hydrogenation of prochiral enamides has been a subject of extensive experimental and computational investigation.[1][9][10] The generally accepted mechanism is the "unsaturated" or "alkene first" pathway.

A key feature of this catalytic cycle is the "anti-lock-and-key" behavior, where the minor diastereomeric catalyst-substrate complex is significantly more reactive than the more stable major diastereomer, leading to the observed high enantioselectivity.[9][10]

Simplified Catalytic Cycle

Caption: Simplified catalytic cycle for Rh-DuPhos catalyzed asymmetric hydrogenation.

Key Mechanistic Steps

-

Catalyst Activation: The precatalyst, [Rh(COD)(DuPhos)]⁺, is activated by hydrogenation of the COD ligand, which is then released, leaving a solvent-coordinated active catalyst, [Rh(DuPhos)(Solvent)₂]⁺.

-

Substrate Coordination: The prochiral enamide substrate coordinates to the rhodium center, forming two diastereomeric complexes (major and minor).[9][10]

-

Oxidative Addition of Hydrogen: Molecular hydrogen undergoes oxidative addition to the rhodium center, forming a dihydride species. This step is often the turnover-limiting step of the catalytic cycle.[9][10]

-

Hydride Migration: One of the hydride ligands migrates to the β-carbon of the coordinated enamide, forming a rhodium-alkyl intermediate.

-

Reductive Elimination: The second hydride migrates to the α-carbon, leading to reductive elimination of the hydrogenated product and regeneration of the active catalyst.

Practical Application: Asymmetric Hydrogenation of an Enamide

This section provides a detailed workflow for a typical asymmetric hydrogenation reaction using an in-situ generated Rh-DuPhos catalyst.

Experimental Workflow

Caption: Step-by-step workflow for a typical asymmetric hydrogenation reaction.

Quantitative Data Summary

The performance of Rh-DuPhos catalysts is highly dependent on the substrate, ligand, and reaction conditions. The following table provides representative data for the asymmetric hydrogenation of a common benchmark substrate, methyl α-acetamidoacrylate.

| Ligand | Substrate to Catalyst Ratio (S/C) | H₂ Pressure (psi) | Solvent | Time (h) | Conversion (%) | Enantiomeric Excess (ee, %) |

| (R,R)-Me-DuPhos | 1000:1 | 60 | Methanol | 1 | >99 | 99 |

| (R,R)-Et-DuPhos | 1000:1 | 60 | Methanol | 1 | >99 | 98 |

Data compiled from typical results reported in the literature.

Characterization Techniques

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing Rh-DuPhos complexes and for mechanistic studies.

-

³¹P NMR: The phosphorus nuclei in the DuPhos ligand are highly sensitive to their chemical environment. Coordination to rhodium results in a characteristic downfield shift and a large ¹J(Rh-P) coupling constant, typically in the range of 81-150 Hz.[5][11]

-

¹H and ¹³C NMR: These spectra provide information about the overall structure of the complex, including the coordination of the COD ligand and the protons and carbons of the DuPhos backbone.

-

¹⁰³Rh NMR: While less common due to the low natural abundance and quadrupolar nature of the ¹⁰³Rh nucleus, this technique can provide direct insight into the electronic environment of the rhodium center.[12]

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of Rh-DuPhos complexes.[5][6][7] It provides precise information on bond lengths, bond angles, and the overall coordination geometry.

Applications in Drug Development

The high efficiency and enantioselectivity of Rh-DuPhos catalyzed asymmetric hydrogenation have made it a valuable tool in the pharmaceutical industry for the synthesis of chiral drug intermediates and active pharmaceutical ingredients (APIs).[13][14] A notable early application was in the synthesis of L-DOPA for the treatment of Parkinson's disease.[13] The ability to produce single enantiomers of drugs is critical, as different enantiomers can have different pharmacological activities or toxicities.

Conclusion

The coordination chemistry of DuPhos ligands with rhodium has given rise to a robust and versatile class of catalysts for asymmetric synthesis. Their well-defined structure, tunable steric and electronic properties, and high catalytic efficacy have solidified their importance in both academic research and industrial applications. This guide has provided a comprehensive overview of the synthesis, structure, mechanism, and practical application of Rh-DuPhos complexes, with the aim of equipping researchers with the knowledge to effectively utilize these powerful catalytic systems.

References

-

Faller, J. W., & Mazzacano, C. A. (1989). Large-Scale Computational Modeling of [Rh(DuPHOS)]+-Catalyzed Hydrogenation of Prochiral Enamides: Reaction Pathways and the Origin of Enantioselection. Journal of the American Chemical Society. [Link]

-

Zhang, X., & Cao, B. (2022). Copper-Phosphido Catalysis: Enantioselective Addition of Phosphines to Cyclopropenes. PMC - NIH. [Link]

- Tanaka, K. (Ed.). (2019). Rhodium Catalysis in Organic Synthesis: Methods and Reactions. Wiley-VCH.

-

Wikipedia. (n.d.). DuPhos. In Wikipedia. Retrieved from [Link]

- Landis, C. R., & Feldgus, S. (2000). Large-Scale Computational Modeling of [Rh(DuPHOS)]+-Catalyzed Hydrogenation of Prochiral Enamides: Reaction Pathways and the Origin of Enantioselection. Journal of the American Chemical Society, 122(35), 8541–8554.

- Gridnev, I. D., Yasutake, M., Imamoto, T., & Hoge, G. (2004). Asymmetric hydrogenation of α,β-unsaturated phosphonates with Rh-BisP* and Rh-MiniPHOS catalysts: Scope and mechanism of the reaction. Proceedings of the National Academy of Sciences, 101(15), 5385–5390.

- Magauer, T. (2024). Molecular structure of the cation [Rh3(Me-DuPhos)3(µ3-OMe)2]⁺.

-

Doyle, A. G., & Trovitch, R. J. (2016). Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. The Doyle Group. [Link]

- Guzel, B., et al. (2001). Synthesis and characterization of {[(COD)Rh(bis-(2R,3R)-2,5-diethylphospholanobenzene)]+BARF−} for use in homogeneous catalysis. Inorganica Chimica Acta, 325(1-2), 45-50.

- Gridnev, I. D., Yasutake, M., Imamoto, T., & Hoge, G. (2004). Asymmetric hydrogenation of α,β-unsaturated phosphonates with Rh-BisP* and Rh-MiniPHOS catalysts: Scope and mechanism of the reaction.

- Race, J. J., et al. (2020). Ortho-aryl substituted DPEphos ligands: rhodium complexes featuring C–H anagostic interactions and B–H agostic bonds. Dalton Transactions, 49(39), 13835-13846.

-

Race, J. J., et al. (2020). Ortho-aryl substituted DPEphos ligands: rhodium complexes featuring C–H anagostic interactions and B–H agostic bonds. PMC - NIH. [Link]

- Race, J. J., et al. (2020). DPEphos-R ligands used in this study.

- Appelt, C., et al. (2021). Rhodium(i) complexes derived from tris(isopropyl)-azaphosphatrane—controlling the metal–ligand interplay. RSC Advances, 11(58), 36829-36836.

- Race, J. J., et al. (2021). Ortho‐F,F‐DPEphos: Synthesis and Coordination Chemistry in Rhodium and Gold Complexes, and Comparison with DPEphos. Chemistry – A European Journal, 27(45), 11649-11659.

- Boaz, N. W. (1998). Rh−DuPHOS-Catalyzed Enantioselective Hydrogenation of Enol Esters. Application to the Synthesis of Highly Enantioenriched α-Hydroxy Esters and 1,2-Diols. Journal of the American Chemical Society, 120(13), 3225–3226.

-

Espino, C. G., & Du Bois, J. (2001). D4-Symmetric Dirhodium Tetrakis(binaphthylphosphate) Catalysts for Enantioselective Functionalization of Unactivated C–H Bonds. PubMed Central. [Link]

-

Race, J. J., et al. (2021). Ortho-F,F-DPEphos: Synthesis and Coordination Chemistry in Rhodium and Gold Complexes, and Comparison with DPEphos. White Rose Research Online. [Link]

-

OAText. (2016). Green chemistry concept: Applications of catalysis in pharmacuetical industry. OAText. [Link]

- Ashley, A. E., et al. (2014). Tuning the Electronic Properties of Azophosphines as Ligands and Their Application in Base-Free Transfer Hydrogenation Catalysis. Organometallics, 33(11), 2844–2853.

- Brown, J. M., et al. (1993). Catalytic and structural studies of the rhodium(I) complexes of the norphos and renorphos ligands. Inorganic Chemistry, 32(18), 3859–3868.

- Sato, K., et al. (2021). Rhodium-Catalyzed Highly Enantioselective Hydrogenation of a Tetrasubstituted Enamine. Organic Process Research & Development, 25(4), 844–849.

- van Leeuwen, P. W. N. M., et al. (2011). Ligand effects in rhodium-catalyzed hydroformylation with bisphosphines: steric or electronic? Catalysis Science & Technology, 1(1), 164-171.

- Weller, A. S., et al. (2012). High Hydride Count Rhodium Octahedra, [Rh6(PR3)6H12][BArF 4]2: Synthesis, Structures, and Reversible Hydrogen Uptake under Mild Conditions. Journal of the American Chemical Society, 134(22), 9290–9293.

- Hoge, G., et al. (2004). Synthesis and resolution of the biaryl-like diphosphine (S)-Me2-CATPHOS, preparation of a derived rhodium precatalyst and applications in asymmetric hydrogenation.

- Heller, D., et al. (2005). Electronic and Steric Effects of Ligands as Control Elements for Rhodium-Catalyzed Asymmetric Hydrogenation.

- Glueck, D. S., et al. (2018). Rhodium-Catalyzed Asymmetric Dehydrocoupling: Enantioselective Synthesis of a P-Stereogenic Diphospholane with Mistake-Correcting. Journal of the American Chemical Society, 140(42), 13629–13633.

- Kaupp, M., et al. (2018). Triple Resonance Experiments for the Rapid Detection of 103Rh NMR Shifts: A Combined Experimental and Theoretical Study into Dirhodium and Bismuth–Rhodium Paddlewheel Complexes. Inorganic Chemistry, 57(17), 10834–10842.

- Zhang, W., et al. (2019). Stereoelectronic Effects in Ligand Design: Enantioselective Rhodium-Catalyzed Hydrogenation of Aliphatic Cyclic Tetrasubstituted Enamides and Concise Synthesis of (R)-Tofacitinib.

- ResearchGate. (2025). Synthesis and X-ray crystal structure of decamethylrhodocenium hexafluorophosphate.

-

Chemistry LibreTexts. (2023). X-ray Crystallography. Chemistry LibreTexts. [Link]

-

NIH. (n.d.). X-Ray Crystallography of Chemical Compounds. PMC - NIH. [Link]

Sources

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. DuPhos - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Copper-Phosphido Catalysis: Enantioselective Addition of Phosphines to Cyclopropenes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sites.english.unt.edu [sites.english.unt.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Rhodium(i) complexes derived from tris(isopropyl)-azaphosphatrane—controlling the metal–ligand interplay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Triple Resonance Experiments for the Rapid Detection of 103Rh NMR Shifts: A Combined Experimental and Theoretical Study into Dirhodium and Bismuth–Rhodium Paddlewheel Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. oatext.com [oatext.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Introduction: The Advent of a Privileged Ligand

An In-Depth Technical Guide to the Mechanism of Action of DuPhos-Metal Complexes

In the landscape of asymmetric catalysis, the development of chiral phosphine ligands has been a watershed moment, enabling the synthesis of enantiomerically pure compounds with unprecedented efficiency.[1] Among these, the DuPhos ligand family, introduced in 1991 by M.J. Burk at DuPont, stands as a pillar of innovation and utility.[2][3] The name itself, a portmanteau of DuPont and phosphine, signifies its origin and chemical nature.[2][3][4] DuPhos ligands are C2-symmetric, electron-rich diphosphines characterized by two 2,5-alkyl-substituted phospholane rings bridged by a 1,2-phenylene backbone.[2][4] This structure, particularly its conformational rigidity, imparts a well-defined chiral environment around a coordinated metal center, which is the cornerstone of its remarkable ability to induce high enantioselectivity in a vast array of chemical transformations.[3]

Initially demonstrated for the rhodium-catalyzed asymmetric hydrogenation of enamides to produce chiral amino acids with enantiomeric excesses (ee) often exceeding 99%, the applications for DuPhos and its close relative, BPE (bis(phospholano)ethane), have expanded significantly.[2][5] These ligands have proven effective with various transition metals, including rhodium, ruthenium, nickel, and platinum, for reactions spanning hydrogenations, hydroformylations, and cross-coupling reactions.[4][6][7] Their success lies in the modularity of the phospholane substituents (e.g., Methyl, Ethyl, Isopropyl), which allows for the fine-tuning of steric and electronic properties to optimize reactivity and selectivity for specific substrates.[8] This guide delves into the core mechanistic principles that govern the function of DuPhos-metal complexes, focusing primarily on the well-elucidated rhodium-catalyzed asymmetric hydrogenation, and explores the experimental and computational techniques used to unravel these intricate catalytic pathways.

The Catalytic Engine: Rh-DuPhos Mediated Asymmetric Hydrogenation

The asymmetric hydrogenation of prochiral enamides to form chiral amino acid derivatives is the quintessential application of DuPhos-metal complexes and serves as the primary model for understanding their mechanism of action. The generally accepted "unsaturated" pathway provides a detailed picture of the catalytic cycle.

The Catalytic Cycle

The process begins with the coordination of the prochiral olefin substrate to the cationic [Rh(DuPhos)(Solvent)₂]⁺ catalyst. This initial step is crucial as it establishes the diastereomeric relationship that will ultimately determine the enantioselectivity of the final product. The cycle proceeds through four key elementary steps:

-

Substrate Coordination: The enamide substrate coordinates to the rhodium center in a bidentate fashion through the olefinic double bond and the amide carbonyl oxygen. This forms a square planar catalyst-substrate complex.

-

Oxidative Addition: Molecular hydrogen (H₂) adds to the rhodium center, breaking the H-H bond and oxidizing Rh(I) to a Rh(III) dihydride species. Computational studies have identified this step as the turnover-limiting step of the entire catalytic cycle.[9]

-

Migratory Insertion: One of the hydride ligands migrates to the β-carbon of the coordinated double bond, while the α-carbon forms a bond with the rhodium center. This step forms a rhodium-alkyl hydride intermediate and crucially, sets the stereocenter of the product.

-

Reductive Elimination: The second hydride ligand transfers to the α-carbon, forming the C-H bond of the final product. This step regenerates the Rh(I) catalyst, which is released from the product and can re-enter the catalytic cycle.

The Origin of Enantioselectivity: An "Anti-Lock-and-Key" Phenomenon

The remarkable enantioselectivity of the DuPhos system arises from a subtle interplay of thermodynamics and kinetics.[3] When the prochiral enamide binds to the chiral catalyst, two diastereomeric catalyst-substrate complexes are formed: a "major" and a "minor" isomer, corresponding to the coordination of the substrate's Re or Si face.

Intuitively, one might expect the more stable, major diastereomer to react faster and dictate the product's stereochemistry—a classic "lock-and-key" model. However, for DuPhos-Rh systems, the opposite is often true. Computational and experimental studies have revealed that the minor, less stable diastereomer is significantly more reactive and proceeds through a lower energy barrier to the transition state.[9] This "anti-lock-and-key" behavior is the source of the high enantioselectivity.[3][9] The energy difference in the transition states for the major and minor pathways is substantial enough to ensure that the reaction proceeds almost exclusively through the lower-energy path of the minor diastereomer, leading to a high enantiomeric excess of one product.[9]

Performance and Scope

The efficacy of DuPhos-metal catalysts is evident in their high activity at low catalyst loadings and their exceptional enantiocontrol across a wide range of substrates.[10]

Table 1: Representative Performance of DuPhos-Rh Catalysts in Enamide Hydrogenation

| Ligand | Substrate | Product Configuration | % ee | Reference |

| (R,R)-Me-DuPhos | Methyl (Z)-α-acetamidocinnamate | (R)-N-Acetylphenylalanine methyl ester | >99 | [5] |

| (R,R)-Et-DuPhos | (Z)-α-Acetamidoacrylic acid | (R)-N-Acetylalanine | 99 | [5] |

| (S,S)-Et-DuPhos | N-acetyl α-arylenamide | α-1-arylethylamine derivative | >95 | [10] |

| (R,R)-Me-BPE | N-acetyl α-arylenamide | α-1-arylethylamine derivative | >95 |

Beyond enamides, DuPhos-metal complexes have been successfully applied to the asymmetric hydrogenation of various other unsaturated substrates, including:

-

β-Keto Esters: Ruthenium-DuPhos catalysts are highly effective for the hydrogenation of β-keto esters to produce chiral β-hydroxy esters.[4]

-

Enol Esters: Rhodium-DuPhos systems can hydrogenate enol esters to furnish chiral alcohols, which are valuable synthetic building blocks.[10]

-

C=N Double Bonds: The (Et-DuPhos)-Rh system displays high activity and chemoselectivity in the reduction of N-aroylhydrazones.[10]

Elucidating the Mechanism: Experimental & Computational Protocols

Understanding the intricate details of the catalytic cycle requires a combination of advanced spectroscopic techniques and computational modeling.

Protocol 1: In-situ NMR Monitoring of a Catalytic Hydrogenation

This protocol describes a method for observing catalytic intermediates directly under reaction conditions, providing invaluable mechanistic insight.

Objective: To identify and characterize rhodium-hydride or rhodium-alkyl intermediates in a DuPhos-catalyzed hydrogenation.

Materials:

-

J. Young NMR tube

-

[Rh(DuPhos)(COD)]BF₄ catalyst precursor

-

Prochiral enamide substrate

-

Deuterated, deoxygenated solvent (e.g., CD₂Cl₂ or Methanol-d₄)

-

High-purity hydrogen (H₂) or para-hydrogen gas

-

NMR spectrometer equipped with a variable temperature probe

Methodology:

-

Catalyst Activation: In a glovebox, dissolve the [Rh(DuPhos)(COD)]BF₄ precursor in ~0.5 mL of deuterated solvent in the J. Young NMR tube.

-

Hydrogenation of Precursor: Attach the tube to a Schlenk line. Pressurize with H₂ (~1-3 atm) and shake vigorously. The solution should change color (e.g., from orange to colorless), indicating the hydrogenation of the COD ligand and formation of the active solvent-coordinated catalyst.

-

Substrate Addition: Carefully vent the H₂ and transfer the tube back to the glovebox. Add a pre-weighed amount of the enamide substrate.

-

Reaction Initiation: Seal the J. Young tube, remove it from the glovebox, and cool it to the desired reaction temperature (e.g., -80 °C) in the NMR spectrometer.

-

Data Acquisition: Acquire initial ¹H and ³¹P NMR spectra to characterize the catalyst-substrate complex.

-

Hydrogen Introduction: Introduce H₂ gas into the NMR tube (if not already present from activation).

-

Time-Resolved NMR: Acquire a series of ¹H, ³¹P, and potentially 2D NMR spectra (e.g., COSY, HSQC) over time as the reaction proceeds. Pay close attention to the upfield region (-10 to -25 ppm) in the ¹H spectrum for rhodium-hydride signals and the ³¹P spectrum for changes in the phosphine environment.

-

Data Analysis: Correlate the appearance and disappearance of new signals with the consumption of substrate and formation of product to identify potential intermediates. Coupling constants (JRh-P, JRh-H, JP-H) are critical for structural assignment.

Trustworthiness: This method provides direct spectroscopic evidence of species present in the catalytic solution. The use of para-hydrogen (PHIP) can dramatically enhance the signals of hydride intermediates, confirming their existence even at very low concentrations.

Protocol 2: Computational Modeling of Diastereomeric Intermediates

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for mapping the potential energy surface of a catalytic reaction.[9][11]

Objective: To calculate the relative stabilities of the major and minor catalyst-substrate diastereomers and their respective transition state energies for oxidative addition.

Methodology:

-

Structure Building: Construct 3D models of the (R,R)-DuPhos-Rh fragment and the enamide substrate using molecular modeling software.

-

Complex Generation: Manually dock the substrate to the rhodium center from both the Re and Si faces to generate the initial structures for the major and minor diastereomeric complexes.

-

Method Selection: Choose an appropriate computational method. A hybrid quantum mechanics/molecular mechanics (QM/MM) method like ONIOM or a full DFT calculation can be used. For DFT, a functional like B3LYP is common.[9] A suitable basis set (e.g., LANL2DZ for Rh, 6-31G* for other atoms) is required. Include a solvent model (e.g., PCM) to simulate reaction conditions.

-

Geometry Optimization: Perform a full geometry optimization for both diastereomeric starting complexes to find their lowest energy conformations.

-

Transition State Search: For each optimized complex, perform a transition state (TS) search for the oxidative addition of H₂. This can be done using methods like QST2/QST3 or a relaxed potential energy surface scan.

-

Frequency Calculation: Perform a frequency calculation on all optimized structures (reactants and transition states). A true minimum will have all real frequencies, while a transition state will have exactly one imaginary frequency corresponding to the reaction coordinate.

-

Energy Analysis: Compare the calculated free energies (G) of the two starting complexes to determine the thermodynamic "major" and "minor" isomers. Compare the free energies of activation (ΔG‡ = GTS - Greactant) for both pathways to determine the kinetically favored path.

Causality: This protocol directly probes the energetic landscape of the reaction, providing a causal link between the structure of the diastereomeric intermediates and the observed enantioselectivity, thereby explaining the "anti-lock-and-key" phenomenon.[9]

Conclusion and Future Outlook

The DuPhos ligand family has fundamentally transformed the field of asymmetric catalysis. The deep mechanistic understanding of DuPhos-metal complexes, particularly the Rh-catalyzed hydrogenation system, serves as a paradigm for modern catalyst design. The elucidation of the "unsaturated" pathway and the counter-intuitive "anti-lock-and-key" model for enantioselection highlights the synergy between detailed experimentation and high-level computational analysis.[3][9] While initially developed for rhodium, the principles of rigid chiral scaffolding and electronic tuning have been extended to other metals and a wider range of transformations, cementing DuPhos's status as a "privileged ligand".[4][6][7]

Future research will likely focus on expanding the catalytic repertoire to include more challenging transformations and base metals to improve cost-effectiveness and sustainability.[7] The detailed mechanistic knowledge gained from studying DuPhos will continue to guide the rational design of next-generation catalysts, pushing the boundaries of efficiency and selectivity in the synthesis of complex chiral molecules for the pharmaceutical and fine chemical industries.

References

-

Feldman, J., & Grotjahn, D. B. (2003). Large-Scale Computational Modeling of [Rh(DuPHOS)]+-Catalyzed Hydrogenation of Prochiral Enamides: Reaction Pathways and the Origin of Enantioselection. Journal of the American Chemical Society. Available from: [Link]

-

Wikipedia. (n.d.). DuPhos. In Wikipedia. Retrieved January 10, 2026, from [Link]

-

Wikiwand. (n.d.). DuPhos. Retrieved January 10, 2026, from [Link]

-

Imamoto, T., & Gridnev, I. D. (2009). Synthesis and applications of high-performance P-chiral phosphine ligands. Chemical Communications, (44), 6703-6715. Available from: [Link]

-

Glueck, D. S. (2006). Pt(Me-Duphos)-Catalyzed Asymmetric Hydrophosphination of Activated Olefins: Enantioselective Synthesis of Chiral Phosphines. Organometallics. Available from: [Link]

-

Hoge, G. (2004). Me-DuPHOS-Rh-Catalyzed Asymmetric Synthesis of the Pivotal Glutarate Intermediate for Candoxatril. The Journal of Organic Chemistry. Available from: [Link]

- Tang, W., & Zhang, X. (2011). Rhodium(I)-Catalyzed Asymmetric Hydrogenation.

-

Fackler, J. P., Jr., et al. (2001). Synthesis and characterization of {[(COD)Rh(bis-(2R,3R)-2,5-diethylphospholanobenzene)]+BARF−} for use in homogeneous catalysis. Inorganica Chimica Acta. Available from: [Link]

-

Burk, M. J. (1995). Asymmetric catalytic routes to chiral building blocks of medicinal interest. Pure and Applied Chemistry. Available from: [Link]

-

Imamoto, T., et al. (2000). Asymmetric Hydrogenation of Enamides with Rh-BisP* and Rh-MiniPHOS Catalysts. Scope, Limitations, and Mechanism. Journal of the American Chemical Society. Available from: [Link]

-

Jia, T., & Buchwald, S. L. (2018). Copper-Phosphido Catalysis: Enantioselective Addition of Phosphines to Cyclopropenes. Journal of the American Chemical Society, 140(4), 1233-1236. Available from: [Link]

Sources

- 1. Synthesis and applications of high-performance P-chiral phosphine ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DuPhos - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. duPhos - Wikiwand [wikiwand.com]

- 5. publications.iupac.org [publications.iupac.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. The potential of base metals for asymmetric transformations-SINOCOMPOUND [en.sinocompound.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. DuPhos and BPE Ligands [sigmaaldrich.com]

- 11. conservancy.umn.edu [conservancy.umn.edu]

The (R,R)-Et-DuPhos Ligand: A Comprehensive Technical Guide to a Pillar of Asymmetric Catalysis

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction: Defining a Landmark Chiral Ligand

(-)-1,2-Bis((2R,5R)-2,5-diethylphospholano)benzene, a cornerstone of asymmetric catalysis, is most widely recognized in scientific literature and commercial catalogs by its common synonym, (R,R)-Et-DuPhos .[1] This C2-symmetric diphosphine ligand, developed by M.J. Burk at DuPont, has revolutionized the field of enantioselective synthesis, particularly in the realm of asymmetric hydrogenation.[2][3] Its rigid phospholane rings, affixed to a benzene backbone, create a well-defined and highly effective chiral environment around a metal center, enabling the synthesis of a vast array of enantiomerically pure compounds.[4] This guide provides a detailed technical overview of (R,R)-Et-DuPhos, from its synthesis and the preparation of its catalytically active rhodium complexes to its mechanism of action and broad applications in producing chiral molecules of significant academic and industrial interest. Other synonyms for this compound include (2R,2′R,5R,5′R)-2,2′-5,5′-Tetraethyl-1,1′-(o-phenylene)diphospholane. The Chemical Abstracts Service (CAS) registry number for (R,R)-Et-DuPhos is 136705-64-1.

Synthesis of the (R,R)-Et-DuPhos Ligand: A Foundational Protocol

Experimental Protocol: Synthesis of (R,R)-Et-DuPhos

Step 1: Synthesis of (3R,6R)-3,6-Octanediol

-

Starting Material: The synthesis typically commences with a chiral pool starting material, such as D-mannitol, which is converted to a chiral diepoxide.

-

Grignard Reaction: The diepoxide is then subjected to a Grignard reaction with an excess of ethylmagnesium bromide. This reaction opens both epoxide rings, forming the C-C bonds and establishing the two stereocenters of the resulting (3R,6R)-3,6-octanediol.

-

Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated. The crude diol is then purified by distillation or chromatography.

Step 2: Formation of the Cyclic Sulfate

-

Sulfation: The purified (3R,6R)-3,6-octanediol is reacted with thionyl chloride in the presence of a base, such as triethylamine, to form the corresponding cyclic sulfite.

-

Oxidation: The cyclic sulfite is then oxidized to the cyclic sulfate using a suitable oxidizing agent, for instance, ruthenium trichloride with sodium periodate.

-

Purification: The cyclic sulfate is purified by recrystallization or chromatography.

Step 3: Synthesis of 1,2-Diphosphinobenzene

-

Lithiation: 1,2-Dibromobenzene is treated with two equivalents of a strong organolithium base, such as n-butyllithium, at low temperature to generate 1,2-dilithiobenzene.

-